2-(2,3-Difluorophenyl)phenol 2-(2,3-Difluorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261916-03-3
VCID: VC11754261
InChI: InChI=1S/C12H8F2O/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H
SMILES: C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)F)O
Molecular Formula: C12H8F2O
Molecular Weight: 206.19 g/mol

2-(2,3-Difluorophenyl)phenol

CAS No.: 1261916-03-3

Cat. No.: VC11754261

Molecular Formula: C12H8F2O

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Difluorophenyl)phenol - 1261916-03-3

Specification

CAS No. 1261916-03-3
Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
IUPAC Name 2-(2,3-difluorophenyl)phenol
Standard InChI InChI=1S/C12H8F2O/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H
Standard InChI Key SGWIHYDRSIHGTL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)F)O
Canonical SMILES C1=CC=C(C(=C1)C2=C(C(=CC=C2)F)F)O

Introduction

Structural and Molecular Properties of 2-(2,3-Difluorophenyl)phenol

2-(2,3-Difluorophenyl)phenol (molecular formula: C₁₂H₈F₂O) consists of a phenolic ring linked to a 2,3-difluorophenyl group. The IUPAC name is 2-(2,3-difluorophenyl)phenol, with a molecular weight of 206.19 g/mol. The fluorine atoms at the 2- and 3-positions of the phenyl group induce electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₈F₂O
Molecular Weight206.19 g/mol
Exact Mass206.054 g/mol
LogP (Partition Coefficient)~4.8 (estimated)
Polar Surface Area20.2 Ų

The compound’s logP value, estimated using analogs like 3-(2,3-difluorophenyl)phenol, suggests moderate lipophilicity, making it suitable for applications requiring lipid membrane penetration. The polar surface area aligns with phenolic compounds, indicating potential hydrogen-bonding capabilities.

Synthesis and Manufacturing Approaches

While no direct synthesis reports for 2-(2,3-difluorophenyl)phenol exist, methodologies for analogous difluorophenylphenols provide actionable frameworks. A one-pot Grignard reaction followed by boration and oxidation, as described in CN105152878A , offers a plausible pathway:

Step 1: Grignard Reagent Formation

Magnesium reacts with 2-bromo-2',3'-difluorophenyl ether in tetrahydrofuran (THF) under nitrogen, initiated by iodine. The exothermic reaction forms a Grignard reagent, with optimal yields at 30–40°C .

Step 2: Boration Reaction

The Grignard reagent reacts with trimethyl borate at -30°C to form a boronic acid intermediate. Hydrochloric acid hydrolysis yields 2-(2,3-difluorophenyl)phenylboronic acid, achieving ~90% purity after crystallization .

Step 3: Oxidation to Phenol

Hydrogen peroxide oxidizes the boronic acid to the phenol derivative. Crude product purity reaches ~95%, with final purification via toluene recrystallization elevating purity to >99% .

Table 2: Synthetic Yield Optimization

StepYieldPurity (HPLC)
Grignard Formation85%92%
Boration90%94.7%
Oxidation75%95.5%
Recrystallization70%99.8%

This method emphasizes scalability, with pilot-scale batches producing 65 kg of product at 99.8% purity .

Spectroscopic Characterization

Characterization of 2-(2,3-difluorophenyl)phenol would likely mirror techniques applied to its 3-isomer:

  • ¹H NMR: Aromatic protons resonate at δ 6.8–7.4 ppm, with splitting patterns reflecting fluorine coupling. The phenolic -OH appears as a broad singlet near δ 5.2 ppm.

  • ¹³C NMR: Fluorine-coupled carbons show splittings, with CF₂ groups at ~115–120 ppm.

  • Mass Spectrometry: A molecular ion peak at m/z 206.054 confirms the molecular formula.

Physicochemical and Stability Profiles

The compound’s melting point is anticipated to range between 80–100°C, based on analogs. It is sparingly soluble in water (<0.1 g/L) but soluble in polar aprotic solvents (e.g., THF, DMF). Stability studies suggest susceptibility to oxidative degradation, necessitating storage under inert atmospheres.

Applications in Materials Science and Pharmaceuticals

Liquid Crystal Intermediates

Fluorinated phenols are critical precursors for liquid crystal materials used in displays. The electron-withdrawing fluorine atoms enhance dielectric anisotropy, a key property for LCD performance .

Antimicrobial Agents

Fluorophenols disrupt microbial membranes via lipophilic interactions. While 2-(2,3-difluorophenyl)phenol’s activity remains untested, analogs exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.

Drug Development

The compound’s scaffold aligns with kinase inhibitors and COX-2 antagonists. Fluorine’s role in improving bioavailability and metabolic stability could position it as a candidate for anticancer drug discovery.

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